Thymidine-5'-diphosphate

Vue d'ensemble

Description

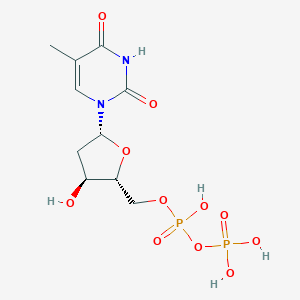

Le Thymidine-5’-Diphosphate est un nucléotide diphosphate qui joue un rôle crucial dans la biosynthèse de l’acide désoxyribonucléique. C’est un ester d’acide pyrophosphorique avec le nucléoside thymidine, composé d’un groupe pyrophosphate, d’un sucre pentose ribose et de la base nucléique thymine . Ce composé est essentiel dans divers processus biochimiques, en particulier dans la synthèse de l’acide désoxyribonucléique et de l’acide ribonucléique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Thymidine-5’-Diphosphate peut être synthétisé par phosphorylation de la thymidine. La réaction implique l’utilisation d’acide pyrophosphorique et de thymidine dans des conditions spécifiques pour former l’ester diphosphate. La réaction nécessite généralement un catalyseur et est effectuée dans des conditions contrôlées de température et de pH .

Méthodes de production industrielle : Dans les milieux industriels, le Thymidine-5’-Diphosphate est produit à l’aide de méthodes enzymatiques. Des enzymes telles que les kinases de nucléotide diphosphate sont utilisées pour catalyser la phosphorylation du thymidine monophosphate en thymidine diphosphate. Cette méthode est privilégiée en raison de son efficacité et de sa spécificité .

Analyse Des Réactions Chimiques

Types de réactions : Le Thymidine-5’-Diphosphate subit diverses réactions chimiques, notamment :

Phosphorylation : L’ajout d’un groupe phosphate pour former le thymidine triphosphate.

Hydrolyse : La rupture de la liaison diphosphate pour former le thymidine monophosphate et le phosphate inorganique.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels sur la base thymine.

Réactifs et conditions courants :

Phosphorylation : Nécessite de l’adénosine triphosphate et une kinase de nucléotide diphosphate comme catalyseur.

Hydrolyse : Généralement effectuée en solutions aqueuses en présence d’enzymes spécifiques ou en conditions acides.

Substitution : Implique des réactifs tels que des halogènes ou des agents alkylants dans des conditions contrôlées.

Principaux produits formés :

Thymidine triphosphate : Formé par phosphorylation.

Thymidine monophosphate : Formé par hydrolyse.

Dérivés substitués de la thymidine : Formés par des réactions de substitution.

4. Applications de la recherche scientifique

Le Thymidine-5’-Diphosphate a de nombreuses applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers nucléotides et analogues de nucléosides.

Biologie : Joue un rôle vital dans l’étude des mécanismes de réplication et de réparation de l’acide désoxyribonucléique.

Médecine : Utilisé dans le développement de médicaments antiviraux et anticancéreux. Il sert de substrat pour les enzymes impliquées dans l’activation des prodrogues.

Industrie : Employé dans la production de produits à base d’acide désoxyribonucléique et comme réactif dans les dosages biochimiques

Applications De Recherche Scientifique

Role in Nucleotide Synthesis

Nucleotide Synthesis Pathways

- dTDP serves as a precursor in the synthesis of thymidine triphosphate (dTTP), which is essential for DNA replication and repair. It is produced from deoxyuridine monophosphate (dUMP) via thymidylate synthase, which catalyzes the reduction of dUMP to dTMP, followed by phosphorylation to form dTDP.

| Process | Enzyme | Substrate | Product |

|---|---|---|---|

| Conversion of dUMP to dTMP | Thymidylate synthase | dUMP + N5,N10-methylene THF | dTMP |

| Phosphorylation to dTDP | Thymidine kinase | dTMP | dTDP |

Cancer Research

Targeting Metabolic Vulnerabilities

Recent studies have highlighted the potential of manipulating dTDP levels to exploit metabolic vulnerabilities in cancer cells. For instance, a study demonstrated that overconsumption of dTMP by cytosolic thymidylate 5'-phosphohydrolase (CT) could induce nucleotide imbalance in triple-negative breast cancer (TNBC) cells, leading to apoptosis. This approach leverages the dependency of cancer cells on nucleotide synthesis pathways, suggesting that targeting these pathways could be an effective therapeutic strategy.

- Case Study: TNBC Treatment

- Objective: Investigate the effects of CT on TNBC cell lines.

- Method: Transfection with CT mRNA and analysis of metabolic effects.

- Findings: Induced nucleotide imbalance led to increased metabolic vulnerability and cell death.

Biochemical Assays

Enzyme Activity Measurement

dTDP is utilized in various biochemical assays to measure enzyme activities related to nucleotide metabolism. For example, its role as a substrate for thymidine kinase allows researchers to quantify enzyme activity in different biological samples.

| Enzyme | Substrate | Product | Assay Type |

|---|---|---|---|

| Thymidine kinase | dTDP | dTTP | Enzyme activity assay |

| Nucleoside diphosphate kinase A | NDPs | NTPs | Kinase activity assay |

Pharmaceutical Applications

Drug Development

While thymidine-5'-diphosphate itself is not currently approved as a therapeutic agent, its derivatives and analogs are being explored for their potential as antiviral and anticancer drugs. Researchers are investigating how modifications to the structure of dTDP can enhance its efficacy against specific targets in viral replication and tumor growth.

- Example: Analog development targeting viral polymerases or kinases involved in DNA synthesis.

Metabolic Studies

Understanding Cellular Metabolism

Research involving dTDP has provided insights into cellular metabolism, particularly regarding how changes in nucleotide pools affect cell growth and differentiation. By manipulating levels of dTDP and its derivatives, scientists can study their impact on metabolic pathways and cellular functions.

Mécanisme D'action

Le Thymidine-5’-Diphosphate exerce ses effets principalement par le biais de son rôle dans le métabolisme des nucléotides. Il sert de substrat pour les kinases de nucléotide diphosphate, qui catalysent le transfert de groupes phosphate pour former des nucléotides triphosphates. Ces triphosphates sont essentiels à la synthèse et à la réparation de l’acide désoxyribonucléique. Le composé interagit également avec diverses enzymes impliquées dans le métabolisme des nucléotides, influençant les processus cellulaires tels que la réplication et la transcription .

Composés similaires :

Thymidine monophosphate : Un nucléotide monophosphate avec un seul groupe phosphate.

Thymidine triphosphate : Un nucléotide triphosphate avec trois groupes phosphate.

Désoxyuridine diphosphate : Un nucléotide diphosphate avec l’uracile comme base nucléique

Unicité : Le Thymidine-5’-Diphosphate est unique en raison de son rôle spécifique dans la synthèse de l’acide désoxyribonucléique. Contrairement au thymidine monophosphate et au thymidine triphosphate, il sert d’intermédiaire dans la voie de phosphorylation, ce qui le rend essentiel à la régulation des pools de nucléotides dans la cellule. En outre, ses interactions avec des enzymes spécifiques et sa participation à diverses voies biochimiques soulignent sa singularité .

Comparaison Avec Des Composés Similaires

Thymidine Monophosphate: A nucleotide monophosphate with a single phosphate group.

Thymidine Triphosphate: A nucleotide triphosphate with three phosphate groups.

Deoxyuridine Diphosphate: A nucleotide diphosphate with uracil as the nucleobase

Uniqueness: Thymidine-5’-Diphosphate is unique due to its specific role in the synthesis of deoxyribonucleic acid. Unlike thymidine monophosphate and thymidine triphosphate, it serves as an intermediate in the phosphorylation pathway, making it essential for the regulation of nucleotide pools within the cell. Additionally, its interactions with specific enzymes and its involvement in various biochemical pathways highlight its distinctiveness .

Activité Biologique

Thymidine-5'-diphosphate (dTDP) is a significant nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOP

- Molecular Weight : 402.19 g/mol

- Structure : dTDP consists of a thymine base linked to a ribose sugar, which is further phosphorylated to form a diphosphate group. This structure is essential for its function as a substrate in enzymatic reactions.

dTDP is primarily involved in the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair. The conversion from dTMP to dTDP is catalyzed by thymidylate kinase (TMPK), utilizing ATP as a phosphate donor .

Key Functions :

- DNA Synthesis : dTDP serves as a precursor for dTTP, which is incorporated into DNA during replication.

- Cell Proliferation : It plays a role in cellular processes that require rapid DNA synthesis, such as cell division and growth.

- Signal Transduction : dTDP can influence signaling pathways through its interactions with various proteins involved in cell signaling.

Enzymatic Interactions

dTDP interacts with several enzymes, including:

- Thymidylate Kinase (TMPK) : Catalyzes the phosphorylation of dTMP to dTDP.

- Nucleoside Diphosphate Kinase (NME1) : Involved in the synthesis of nucleoside triphosphates other than ATP, playing roles in cellular energy metabolism and signaling .

Biological Activity Summary Table

| Activity Type | Description |

|---|---|

| Synthesis of dTTP | Precursor for DNA synthesis |

| Cell Proliferation | Essential for cell division and growth |

| Enzymatic Interactions | Substrate for TMPK; involved with NME1 |

| Signal Transduction | Influences cellular signaling pathways |

Inhibition Studies

Recent studies have explored the inhibitory effects of compounds on bacterial growth, particularly focusing on Bacillus anthracis. Several compounds demonstrated the ability to inhibit thymidine monophosphate activity, suggesting potential therapeutic applications against bacterial infections .

Structural Modifications

Research has also investigated the effects of structural modifications on the biological activity of dTDP. For instance, derivatives like this compound-L-rhamnose have shown comparable biological activities at equivalent concentrations, indicating that modifications can retain essential functionalities while potentially enhancing solubility or bioavailability .

Pharmacological Properties

The pharmacokinetic properties of dTDP indicate moderate absorption characteristics across biological membranes. It has been noted that it is not a substrate for P-glycoprotein, suggesting limited interaction with drug transport mechanisms .

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027011 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-97-4 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.